molecular formula C14H10Cl2N2S B8622805 6-Chloro-N-(3-chlorophenyl)-4H-3,1-benzothiazin-2-amine CAS No. 62373-14-2

6-Chloro-N-(3-chlorophenyl)-4H-3,1-benzothiazin-2-amine

Cat. No. B8622805
M. Wt: 309.2 g/mol
InChI Key: IKJDKEAHGWSKAQ-UHFFFAOYSA-N
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Patent
US04002620

Procedure details

A mixture of 6-chloro-2-methylthio-4H-3,1-benzothiazine (69 g, 0.30 mole) and 3-chloroaniline (38.2 g, 0.30 mole) in n-butanol (250 ml) was refluxed overnight. After cooling in ice, the solid was collected by filtration and recrystallized from ethanol-water mixture to give 48 g (52%) of title product, m.p. 174°-175°.
Name
6-chloro-2-methylthio-4H-3,1-benzothiazine
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[C:9](SC)[S:8][CH2:7][C:6]=2[CH:13]=1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>C(O)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[C:9]([NH:18][C:17]3[CH:19]=[CH:20][CH:21]=[C:15]([Cl:14])[CH:16]=3)[S:8][CH2:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
6-chloro-2-methylthio-4H-3,1-benzothiazine
Quantity
69 g
Type
reactant
Smiles
ClC=1C=CC2=C(CSC(=N2)SC)C1
Name
Quantity
38.2 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water mixture

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CSC(=N2)NC2=CC(=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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